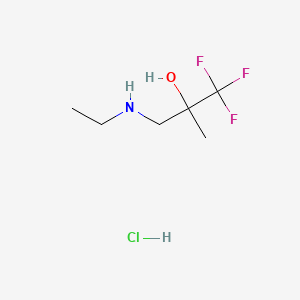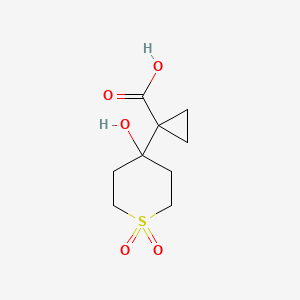
1-(4-Hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring and a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the sulfone group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in scaling up the production while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfone groups to sulfides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Aplicaciones Científicas De Investigación
1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can form strong interactions with active sites, potentially inhibiting enzyme activity. The cyclopropane ring can also play a role in stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid: shares similarities with other sulfone-containing compounds and cyclopropane derivatives.
1,2,4-benzothiadiazine-1,1-dioxide: Another compound with a sulfone group, known for its biological activities.
2-(1,1-dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of 1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid lies in its combination of a cyclopropane ring and a sulfone group, which imparts specific chemical and physical properties that are not commonly found in other compounds. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H14O5S |
|---|---|
Peso molecular |
234.27 g/mol |
Nombre IUPAC |
1-(4-hydroxy-1,1-dioxothian-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O5S/c10-7(11)8(1-2-8)9(12)3-5-15(13,14)6-4-9/h12H,1-6H2,(H,10,11) |
Clave InChI |
FSROABGPPCNSBP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=O)O)C2(CCS(=O)(=O)CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


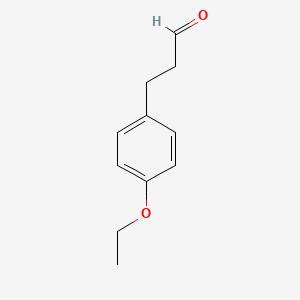
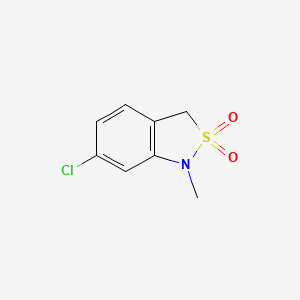
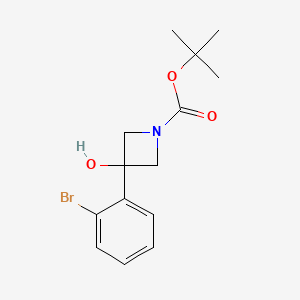


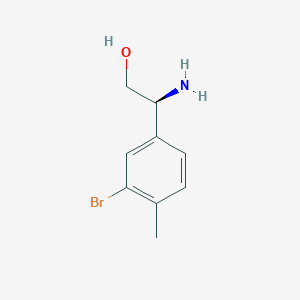

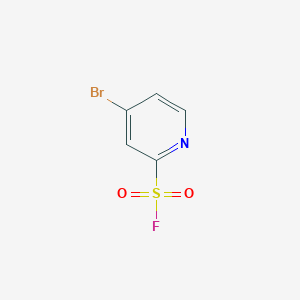
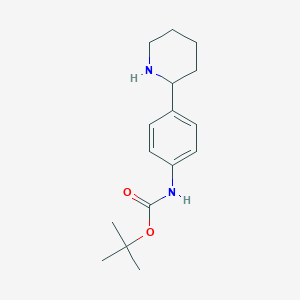

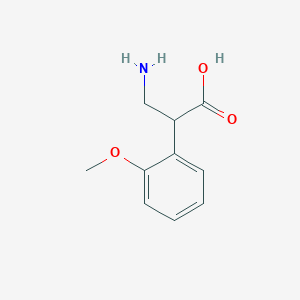
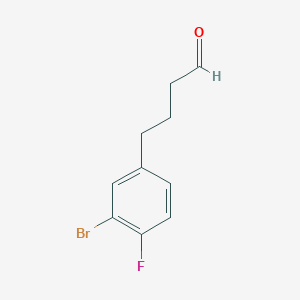
![1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride](/img/structure/B13552479.png)
